2-Ethoxybenzoic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

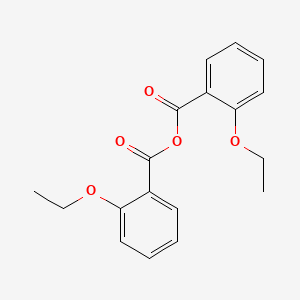

2-Ethoxybenzoic anhydride is an organic compound with the molecular formula C18H18O5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzoic anhydride can be synthesized through the reaction of 2-ethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems to enhance yield and purity. Methods such as Friedel-Crafts acylation using various catalytic systems, including metal oxides and ionic liquids, are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzoic anhydride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the replacement of the anhydride group with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethoxybenzoic acid.

Common Reagents and Conditions:

Alcohols: React with this compound to form esters under mild conditions.

Amines: React to form amides, often requiring a base such as pyridine to facilitate the reaction.

Water: Hydrolyzes the anhydride to form the corresponding carboxylic acid.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

2-Ethoxybenzoic anhydride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the ethoxybenzoic moiety into various compounds.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxybenzoic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

2-Ethoxybenzoic Acid: A precursor to 2-ethoxybenzoic anhydride, used in similar applications.

Benzoic Anhydride: Another anhydride with similar reactivity but lacks the ethoxy group, leading to different properties and applications.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile intermediate in the production of various compounds .

Biological Activity

2-Ethoxybenzoic anhydride (EBA) is an organic compound derived from 2-ethoxybenzoic acid. Its structure consists of two 2-ethoxybenzoic acid moieties linked by an anhydride bond, which gives it unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, interactions with other compounds, and potential applications in biomedical fields.

- Chemical Formula : C₁₈H₁₈O₅

- Molecular Weight : 318.33 g/mol

- CAS Registry Number : 57370991

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. For instance, a study examined its interaction with eugenol and calcium hydroxide in human pulp fibroblasts. The results indicated that the cytotoxicity of EBA was influenced by the presence of eugenol, which generated radicals that could damage cells. Notably, the cytotoxicity was reduced when EBA was present, suggesting a protective role against eugenol-induced damage .

Radical Scavenging Activity

This compound has been shown to scavenge free radicals generated by eugenol under alkaline conditions. This property is significant as it may reduce oxidative stress in cells. The electron spin resonance spectroscopy results demonstrated that EBA effectively reduced radical intensity in a dose-dependent manner, indicating its potential as an antioxidant agent .

Antimicrobial Properties

The antimicrobial activity of EBA has also been investigated, particularly in dental materials where it is used in conjunction with other compounds. Its ability to inhibit bacterial growth makes it a candidate for applications in dental sealants and cements .

Study on Dental Applications

A longitudinal study assessed the effectiveness of dental cements containing EBA in preventing fissure caries in rats. The findings suggested that EBA-containing cements were more effective than traditional materials at reducing caries incidence, which may be attributed to their antimicrobial properties and ability to promote healing in dental tissues .

Interaction with Eugenol

In another study, the interaction between EBA and eugenol was analyzed to understand its implications in endodontics. The study found that while eugenol increased cytotoxicity in certain contexts, the presence of EBA mitigated these effects, highlighting its potential as a safer alternative in dental procedures .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 318.33 g/mol |

| CAS Registry Number | 57370991 |

| Cytotoxicity | Reduced by EBA presence |

| Antioxidant Activity | Yes |

| Antimicrobial Activity | Yes |

Properties

IUPAC Name |

(2-ethoxybenzoyl) 2-ethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-21-15-11-7-5-9-13(15)17(19)23-18(20)14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXZRVZBKCHXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724854 |

Source

|

| Record name | 2-Ethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19207-90-0 |

Source

|

| Record name | 2-Ethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.